molecular formula C11H18ClN B572400 (S)-1-(o-Tolyl)butan-1-amine hydrochloride CAS No. 1213497-62-1

(S)-1-(o-Tolyl)butan-1-amine hydrochloride

Cat. No.: B572400
CAS No.: 1213497-62-1
M. Wt: 199.722
InChI Key: ZDTHPTJAFLCPOT-MERQFXBCSA-N
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Description

(S)-1-(o-Tolyl)butan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a butan-1-amine backbone with an o-tolyl group attached to the first carbon, and it exists as a hydrochloride salt to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride typically involves the following steps:

    Chiral Resolution: The starting material, racemic 1-(o-Tolyl)butan-1-amine, is subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral acids or chromatography techniques.

    Hydrochloride Formation: The (S)-1-(o-Tolyl)butan-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt. This step is usually performed in an aqueous or alcoholic solution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Chiral Resolution: Utilizing efficient chiral resolution methods such as crystallization or enzymatic resolution.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(o-Tolyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-1-(o-Tolyl)butan-1-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(o-Tolyl)butan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(o-Tolyl)butan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activity.

    1-(p-Tolyl)butan-1-amine hydrochloride: A positional isomer with the tolyl group at the para position.

    1-(m-Tolyl)butan-1-amine hydrochloride: A positional isomer with the tolyl group at the meta position.

Uniqueness

(S)-1-(o-Tolyl)butan-1-amine hydrochloride is unique due to its specific chiral configuration and the position of the tolyl group, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

(1S)-1-(2-methylphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-6-11(12)10-8-5-4-7-9(10)2;/h4-5,7-8,11H,3,6,12H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTHPTJAFLCPOT-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704195
Record name (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213497-62-1
Record name (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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